3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile
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Overview
Description
3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile is an organic compound with the molecular formula C13H11N3O. It is characterized by a pyrazole ring substituted with a formyl group at the 4-position and a phenyl group at the 3-position, along with a propanenitrile group at the 1-position.
Scientific Research Applications
3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential anti-inflammatory, antimicrobial, and anticancer agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic, optical, or mechanical properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Industrial Applications: The compound can be utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
The primary targets of 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile are currently unknown .
Mode of Action
Similar compounds have been shown to disrupt bacterial cell membranes , suggesting that this compound may have similar effects.
Biochemical Pathways
Without specific information on the compound’s targets, it is difficult to determine the exact biochemical pathways affected by this compound
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability and potential as a therapeutic agent.
Result of Action
aureus and bacteriostatic effects against A. baumannii , suggesting potential antimicrobial activity.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazine with an appropriate 1,3-diketone or β-ketoester.
Nitrile group introduction: The propanenitrile group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a nitrile group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.
Substitution: Various nucleophiles such as amines, alcohols, or thiols, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: 3-(4-carboxy-3-phenyl-1H-pyrazol-1-yl)propanenitrile.
Reduction: 3-(4-hydroxymethyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile.
Comparison with Similar Compounds
Similar Compounds
3-(4-formyl-3-(2-thienyl)-1H-pyrazol-1-yl)propanenitrile: Similar structure with a thienyl group instead of a phenyl group.
3-(4-formyl-3-(3-fluorophenyl)-1H-pyrazol-1-yl)propanenitrile: Contains a fluorophenyl group instead of a phenyl group.
Uniqueness
3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the formyl group allows for further functionalization, while the phenyl group contributes to its stability and potential interactions with biological targets .
Properties
IUPAC Name |
3-(4-formyl-3-phenylpyrazol-1-yl)propanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c14-7-4-8-16-9-12(10-17)13(15-16)11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTHLJYQIOKCFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=O)CCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390059 |
Source
|
Record name | 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
255710-82-8 |
Source
|
Record name | 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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